molecular formula C20H20ClN7O5S4 B575987 (7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2- CAS No. 189448-35-9

(7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2-

Cat. No.: B575987
CAS No.: 189448-35-9
M. Wt: 602.1 g/mol
InChI Key: LTUWUNMGTLOPNC-RLQAYIIJSA-N
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Description

MC-02479, also known as RWJ-54428, is a synthetic organic compound belonging to the cephalosporin class of antibacterials. It was initially developed by Trine Entertainment Ltd. and is known for its activity against Gram-positive bacteria . The compound has a molecular formula of C21H24ClN7O8S5 and is a penicillin-binding protein inhibitor .

Preparation Methods

The synthesis of MC-02479 involves multiple steps, including the formation of the cephalosporin core structure and subsequent modifications to introduce specific functional groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

MC-02479 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

CAS No.

189448-35-9

Molecular Formula

C20H20ClN7O5S4

Molecular Weight

602.1 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[3-(2-aminoethylsulfanylmethyl)pyridin-4-yl]sulfanyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20ClN7O5S4/c21-15-11(26-20(23)37-15)12(27-33)16(29)25-13-17(30)28-14(19(31)32)10(7-35-18(13)28)36-9-1-3-24-5-8(9)6-34-4-2-22/h1,3,5,13,18,33H,2,4,6-7,22H2,(H2,23,26)(H,25,29)(H,31,32)/b27-12-/t13-,18-/m1/s1

InChI Key

LTUWUNMGTLOPNC-RLQAYIIJSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=C(SC(=N3)N)Cl)C(=O)O)SC4=C(C=NC=C4)CSCCN

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=C(SC(=N3)N)Cl)C(=O)O)SC4=C(C=NC=C4)CSCCN

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=C(SC(=N3)N)Cl)C(=O)O)SC4=C(C=NC=C4)CSCCN

Synonyms

(7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2-

Origin of Product

United States

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